molecular formula C11H14ClN B1588062 4-(3-Chlorophenyl)piperidine CAS No. 99329-53-0

4-(3-Chlorophenyl)piperidine

Cat. No.: B1588062
CAS No.: 99329-53-0
M. Wt: 195.69 g/mol
InChI Key: XCXYPQUVIZEIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)piperidine is an organic compound with the molecular formula C11H14ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chlorophenyl group attached to the piperidine ring. It is commonly used in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)piperidine typically involves the reaction of 3-chlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a palladium or platinum catalyst to hydrogenate the intermediate compounds, resulting in the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: It serves as a precursor in the development of drugs for treating neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    4-(4-Chlorophenyl)piperidine: Similar in structure but with the chlorine atom in a different position.

    3-(4-Chlorophenyl)piperidine: Another positional isomer with different chemical properties.

    4-(4-Chlorobenzoyl)piperidine: Contains a benzoyl group instead of a phenyl group.

Uniqueness: 4-(3-Chlorophenyl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the chlorine atom on the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-(3-chlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXYPQUVIZEIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400257
Record name 4-(3-chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99329-53-0
Record name 4-(3-chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chlorophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Chlorophenyl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(3-Chlorophenyl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(3-Chlorophenyl)piperidine
Reactant of Route 5
Reactant of Route 5
4-(3-Chlorophenyl)piperidine
Reactant of Route 6
4-(3-Chlorophenyl)piperidine
Customer
Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on synthesizing a series of novel 4-acyl-4-(3-chlorophenyl)-1-dialkylaminoalkylpiperidine derivatives. These compounds are generated by reacting 4-acyl-4-(3-chlorophenyl)-piperidines with various alkyl chlorides containing piperidine, morpholine, or 4-methylpiperazine moieties. [] This type of structural modification is often explored in medicinal chemistry to investigate the impact on biological activity and potentially develop compounds with improved pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.